![molecular formula C11H12Cl2N4O B13791215 N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrrolo[2,3-d]pyrimidine core, which is often found in various bioactive molecules, including kinase inhibitors and other therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the use of dimethyl malonate as a starting material. The process includes the formation of an intermediate aldehyde, which is then cyclized to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the overall yield and reduce production costs.
化学反应分析
Types of Reactions
N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide has several scientific research applications:
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with various cellular signaling pathways, leading to effects such as reduced cell proliferation and induction of apoptosis . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
属性
分子式 |
C11H12Cl2N4O |
|---|---|
分子量 |
287.14 g/mol |
IUPAC 名称 |
N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H12Cl2N4O/c1-11(2,3)9(18)17-10-15-7(13)6-5(12)4-14-8(6)16-10/h4H,1-3H3,(H2,14,15,16,17,18) |
InChI 键 |
UYAKRWBRYYVYLD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C(=CN2)Cl)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


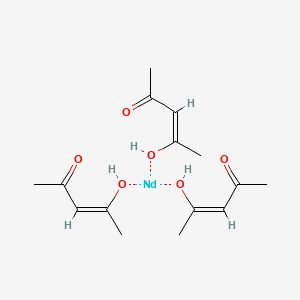
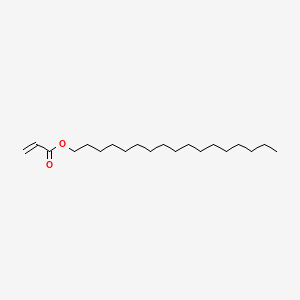
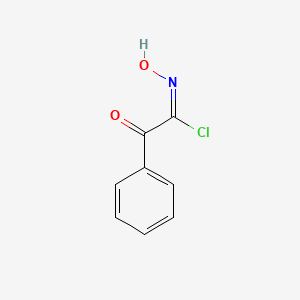
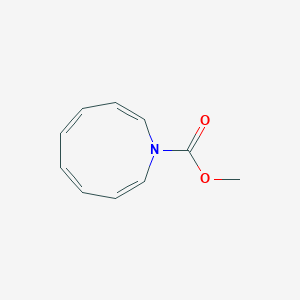
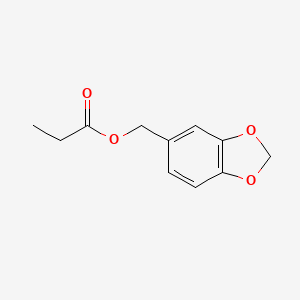
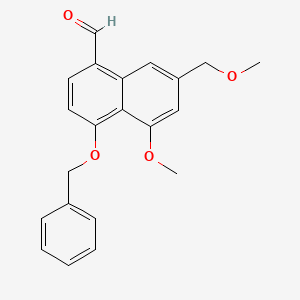
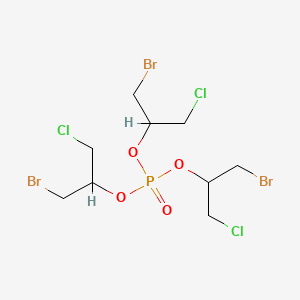
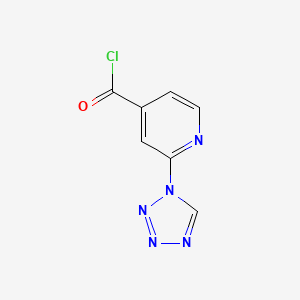
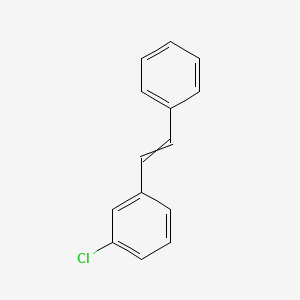

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)

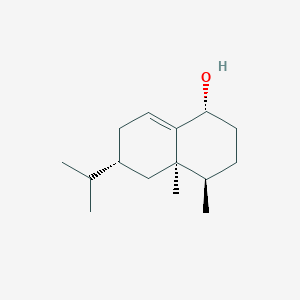
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
